molecular formula C58H111NO5 B1174378 Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate CAS No. 15912-55-7

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B1174378
CAS No.: 15912-55-7
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Description

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H15NO2. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural products and therapeutic agents. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoquinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry
Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized as a building block in medicinal chemistry to develop novel compounds with enhanced biological activities.

Synthetic Pathways
The compound can be synthesized through various methods, including acylation and esterification techniques. For instance, it can be derived from 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid by protecting the carboxylic acid group and coupling it with N-protected amino acids .

Biological Activities

Potential Therapeutic Applications
Research indicates that derivatives of this compound exhibit promising biological activities. These include anti-cancer properties and neuroprotective effects. For example, studies have shown that certain derivatives can inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, which is crucial for cancer immunotherapy .

Quantitative Structure–Activity Relationship (QSAR)
A QSAR analysis has been conducted on various tetrahydroisoquinoline derivatives to evaluate their cytotoxicity against human oral squamous cell carcinoma. The study identified specific structural features that contribute to increased tumor-specific cytotoxicity .

Medicinal Chemistry

Drug Development
this compound is being explored for its potential in drug development targeting neurological disorders and certain cancers. Its structural analogs have shown activity against various pathogens and neurodegenerative diseases .

Data Table: Summary of Applications

Application Area Description Key Findings/References
Chemical Synthesis Intermediate for complex organic molecules and medicinal chemistry building blocks,
Biological Activities Anti-cancer properties; inhibition of PD-1/PD-L1 pathway,
Medicinal Chemistry Potential therapeutic applications for neurological disorders and cancer ,

Case Study 1: Inhibition of Cancer Cell Growth

A study evaluated the cytotoxic effects of this compound derivatives on human oral squamous cell carcinoma. The results indicated that specific modifications to the compound structure significantly enhanced its cytotoxicity .

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective potential of tetrahydroisoquinoline derivatives demonstrated their ability to reduce oxidative stress in neuronal cells. This suggests a possible application in treating neurodegenerative diseases such as Alzheimer's .

Comparison with Similar Compounds

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be compared with other similar compounds, such as:

    1,2,3,4-Tetrahydroisoquinoline: This parent compound shares the core structure but lacks the ethyl ester group.

    1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: This compound has a carboxylic acid group instead of an ethyl ester group.

    N-Benzyl-1,2,3,4-tetrahydroisoquinoline: This derivative has a benzyl group attached to the nitrogen atom.

The uniqueness of this compound lies in its specific ester functional group, which can influence its reactivity and biological activity .

Biological Activity

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (Et-THIQ-3-COOE) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H15NO2C_{12}H_{15}NO_2 and a molecular weight of approximately 205.25 g/mol. It features a tetrahydroisoquinoline core with a carboxylate functional group at the 3-position, contributing to its reactivity and biological interactions .

The biological activity of Et-THIQ-3-COOE is mediated through several mechanisms:

  • Inhibition of Apoptosis : Research indicates that derivatives of this compound can inhibit the Bcl-2 family proteins, which are crucial for cancer cell survival. For instance, specific derivatives have shown a Ki value of 5.2 µM against Bcl-2 protein, suggesting their potential as anti-cancer agents by promoting apoptosis in tumor cells .
  • Modulation of Neurotransmitter Receptors : Et-THIQ-3-COOE exhibits activity at dopamine D2 receptors, which may contribute to its potential use in treating neurological disorders .
  • Anticonvulsant Effects : Studies have demonstrated that this compound can modulate neurotransmission pathways, leading to anticonvulsant effects in animal models.

Biological Activities

This compound has been investigated for various biological activities:

  • Anti-Cancer Activity :
    • Cytotoxicity : Studies have shown that certain derivatives possess tumor-specific cytotoxic activity. For example, compounds derived from Et-THIQ-3-COOE exhibited significant cytotoxic effects against various cancer cell lines with IC50 values indicating potent anti-proliferative properties .
    • Induction of Apoptosis : Active compounds have been found to induce apoptosis in Jurkat cells via caspase activation in a dose-dependent manner .
  • Anticonvulsant Activity :
    • In animal models, Et-THIQ-3-COOE demonstrated significant anticonvulsant effects, suggesting its potential application in seizure disorders.
  • Neuroprotective Effects :
    • The compound's interaction with dopamine receptors suggests it may have neuroprotective properties beneficial for conditions like Parkinson’s disease .

Case Studies and Research Findings

Recent studies have provided valuable insights into the biological activities and therapeutic potentials of Et-THIQ-3-COOE:

StudyFindings
Identified as an inhibitor of the PD-1/PD-L1 immune checkpoint pathway; potential use in cancer immunotherapy.
Demonstrated binding affinity to Bcl-2 proteins; induced apoptosis in cancer cells.
Showed anticonvulsant effects in animal models; promising for neurological applications.
Synthesized novel dipeptide derivatives based on THIQ structure; evaluated for enhanced biological activity.
Reported tumor-specific cytotoxicity; highlighted the importance of molecular size in efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, and how can purity be ensured?

  • Methodology : The compound is synthesized via acid-catalyzed esterification of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using anhydrous ethanol and H₂SO₄ under reflux (18 hours). Post-reaction, the crude product is extracted with ethyl acetate, washed with saturated NaHCO₃ and brine, dried over MgSO₄, and concentrated. Purity is achieved without further crystallization .
  • Critical Considerations : Monitor reaction completion via TLC. Ensure anhydrous conditions to avoid hydrolysis.

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodology : Use NMR (¹H/¹³C) to confirm ester formation and tetrahydroisoquinoline backbone. Elemental analysis (e.g., C, H, N, S) validates stoichiometry, as demonstrated in related tetrahydroisoquinoline derivatives (e.g., C25H25NO5S with <0.3% deviation in elemental composition) .
  • Advanced Tip : Combine with mass spectrometry (HRMS) for molecular ion confirmation and HPLC for purity assessment (>95%).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve diastereoselectivity in multicomponent syntheses involving this compound?

  • Case Study : In a diastereoselective 1,3-dipolar cycloaddition, cinnamaldehyde and NPM were reacted with methyl tetrahydroisoquinoline-3-carboxylate at 70°C for 17 hours, yielding an 86:14 dr (endo:exo). Temperature and solvent polarity (e.g., DMF vs. THF) significantly impact selectivity .
  • Data Analysis : Use chiral HPLC or NOESY NMR to quantify diastereomers.

Q. What strategies resolve contradictions in biological activity data for tetrahydroisoquinoline derivatives targeting HDAC inhibition?

  • Evidence : Derivatives like compound 7d (IC₅₀ = mid-nM for HDAC8) show variability in antiproliferative activity across cell lines. Address discrepancies by:

  • Validating target engagement (e.g., HDAC enzymatic assays vs. cellular acetylation assays).
  • Profiling pharmacokinetics (e.g., metabolic stability in liver microsomes) .
    • Table : HDAC Inhibition vs. Antiproliferative Activity
CompoundHDAC8 IC₅₀ (nM)MDA-MB-231 IC₅₀ (µM)
7d12.50.8
SAHA20.01.2

Q. How can stereochemical integrity be maintained during N-alkylation of this compound?

  • Methodology : Use NaH as a base in DMF at 60°C for alkylation with 4-chlorobenzyl bromide. Chiral resolution via (+)-tartaric acid or chiral HPLC (e.g., for solifenacin intermediates) ensures enantiopurity .
  • Key Challenge : Racemization at the 3-position due to steric strain. Mitigate by avoiding prolonged heating (>8 hours) .

Q. Experimental Design & Data Interpretation

Q. What in vivo models are suitable for evaluating tetrahydroisoquinoline-based HDAC inhibitors?

  • Protocol : Use xenograft models (e.g., MDA-MB-231 breast cancer) with daily oral dosing (50–100 mg/kg). Compare tumor volume reduction to SAHA (vorinostat). Compounds 25e and 34a achieved >60% inhibition vs. SAHA’s 45% in 21 days .
  • Data Interpretation : Normalize results to baseline tumor size and include PK/PD correlation (e.g., plasma concentration vs. histone acetylation).

Q. How do substituents on the tetrahydroisoquinoline core influence biological activity?

  • SAR Insights :

  • Ester vs. Hydroxamic Acid : Hydroxamic acid derivatives (e.g., compound 31b) enhance HDAC binding via zinc chelation.
  • Aromatic Substitutions : 5-(Methylthio)thiophene-2-carbonyl groups (as in SR8278) improve REV-ERBα antagonism .
    • Table : Substituent Effects on IC₅₀
SubstituentTargetIC₅₀ (nM)
5-(Methylthio)thiopheneREV-ERBα50
Hydroxamic acidHDAC812.5

Q. Contradiction Analysis

Q. Why do synthetic yields vary significantly across similar alkylation reactions?

  • Root Cause : Variations in base strength (e.g., NaH vs. K₂CO₃) and solvent polarity (DMF vs. chloroform) affect reaction efficiency. For example, NaH in DMF achieved >90% conversion for methyl 2-(4-chlorobenzyl)-tetrahydroisoquinoline-3-carboxylate, while weaker bases yielded <60% .
  • Resolution : Pre-dry solvents and substrates to minimize side reactions (e.g., hydrolysis).

Q. Safety & Handling

Q. What are the critical safety considerations when handling this compound?

  • Guidelines :

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to volatile solvents (ethyl acetate, ethanol).
  • Store in a dry, inert atmosphere (N₂) to prevent ester hydrolysis .

Properties

IUPAC Name

ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)11-7-9-5-3-4-6-10(9)8-13-11/h3-6,11,13H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHMPTHWVVRXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80936050
Record name Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source EPA DSSTox
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Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41234-43-9, 15912-55-7
Record name Ethyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41234-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source EPA DSSTox
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Record name Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
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Synthesis routes and methods

Procedure details

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid camphor sulphonic acid salt (Preparation 120, 6 g, 17.2 mmol) was dissolved in ethanol (140 ml) and saturated with hydrogen chloride (gas). The reaction mixture was heated under reflux for 18 h before concentrating in vacuo. The crude residue was dissolved in dichloromethane (150 ml) and washed with sodium hydrogen carbonate (150 ml). The organic layer was collected and washed again with sodium hydrogen carbonate (2×100 ml) before drying (Na2SO4) and concentrating in vacuo to give the title compound as a yellow oil (3.64 g, 100%).
Name
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid camphor sulphonic acid salt
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
100%

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